molecular formula C13H10O4S B372927 2-Formylphenyl benzenesulfonate CAS No. 107189-77-5

2-Formylphenyl benzenesulfonate

Cat. No. B372927
CAS RN: 107189-77-5
M. Wt: 262.28g/mol
InChI Key: XSTLLZDOQOCIQF-UHFFFAOYSA-N
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Description

2-Formylphenyl benzenesulfonate is a chemical compound with the molecular formula C13H10O4S and a molecular weight of 262.28100 . It is also known by other synonyms such as Benzolsulfonylsalicylaldehyd and 2-benzenesulfonyloxy-benzaldehyde .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, a study reported the conversion of phenols to their benzene sulfonate esters using N-fluorobenzenesufonimide (NFSI) and catalytic potassium fluoride . Another study reported the synthesis of a novel single crystal of (3- (4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate via a one-pot sequential strategy under sonication .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 10 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact mass of the molecule is 262.03000 .

Scientific Research Applications

Noncovalent Interactions in Supramolecular Architectures

A study by Andleeb et al. (2018) examined solid-state structures of 2- and 4-formylphenyl 4-substituted benzenesulfonates, including 2-formylphenyl benzenesulfonate. The research highlighted the role of noncovalent interactions like halogen bonding in shaping supramolecular structures, showing their importance in designing supramolecular architectures with specific topologies (Andleeb et al., 2018).

Photochemical Applications

Olson (1983) described benzenesulfonate esters of hydroxyphenylbenzotriazole as UV absorber progenitors. These esters, including this compound, undergo photo-Fries rearrangement to form o-benzenesulfonyl phenol derivatives, valuable in UV-curable coating formulations (Olson, 1983).

Polymer Synthesis

Zhao and Hanson (2006) explored the synthesis of poly(arylmethyl sulfone) dendrimers using a molecule related to this compound. This research contributes to the broader understanding of synthesizing complex polymeric structures (Zhao & Hanson, 2006).

Inorgano-Organic Solids

Shimizu et al. (1999) investigated silver benzenesulfonate, which is structurally related to this compound. This research provides insights into the formation of layered 'inorgano-organic' solids, contributing to the understanding of materials chemistry (Shimizu et al., 1999).

Catalysis in Polymerization

Deshmukh et al. (2019) studied the reaction of sodium 2-formylbenzenesulfonate with aniline, leading to the formation of sodium-2-((phenylimino)methyl)benzenesulfonate, demonstrating its utility in ethylene polymerization (Deshmukh et al., 2019).

Novel Chiral Compound Synthesis

Al–Douh (2012) reported the synthesis of a novel chiral compound, which inadvertently emerged from a reaction involving a benzenesulfonate derivative, highlighting unexpected outcomes in organic synthesis (Al–Douh, 2012).

Polymerization Catalysts

Skupov et al. (2007) discussed the use of palladium aryl sulfonate phosphine catalysts, derived from compounds like this compound, in the copolymerization of acrylates with ethene, showing their efficiency in polymer chemistry (Skupov et al., 2007).

Novel Sultone Scaffolds

Ghandi et al. (2012) synthesized novel tricyclic and tetracyclic sultone scaffolds using 2-formylphenyl-(E)-2-phenylethenesulfonates, contributing to the field of organic chemistry and materials science (Ghandi et al., 2012).

Surfactant Research

Huang et al. (2007) synthesized hydroxy-substituted alkyl benzenesulfonates, including derivatives of this compound, and studied their dynamic dilational properties, highlighting their importance in surfactant science (Huang et al., 2007).

Mechanism of Action

Target of Action

Related compounds have been found to inhibit enzymes such as decaprenylphosphoryl-β-d-ribose 2’-epimerase (dpre1), which plays a crucial role in the biosynthesis of arabinans in the cell walls of mycobacterium tuberculosis .

Mode of Action

It’s known that related compounds exert their inhibitory effects on their target enzymes through the formation of hydrogen bonds with pivotal active site residues . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.

Biochemical Pathways

Related compounds have been shown to interfere with the biosynthesis of arabinans in the cell walls of mycobacterium tuberculosis . This interference could potentially lead to downstream effects such as the disruption of cell wall integrity and function.

Pharmacokinetics

In silico analysis has been used to study the adme properties of related compounds . Such studies can provide insights into the compound’s bioavailability and potential for therapeutic use.

Result of Action

Related compounds have demonstrated promising antibacterial and antifungal activity, with low toxicity and no adverse effects on normal cells . This suggests that 2-Formylphenyl Benzenesulfonate could potentially have similar effects.

properties

IUPAC Name

(2-formylphenyl) benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4S/c14-10-11-6-4-5-9-13(11)17-18(15,16)12-7-2-1-3-8-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTLLZDOQOCIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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